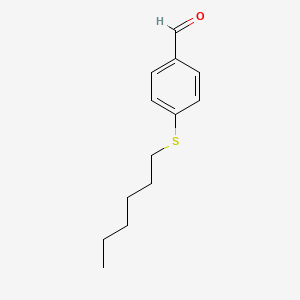

4-(Hexylthio)-benzaldehyde

Description

4-(Hexylthio)-benzaldehyde (C₁₃H₁₈OS) is a benzaldehyde derivative substituted with a hexylthio (-SC₆H₁₃) group at the para position. The thioether linkage distinguishes it from oxygen-containing analogs, conferring distinct electronic and lipophilic properties. This compound is primarily utilized in organic synthesis, particularly in the preparation of sulfur-containing heterocycles or as an intermediate in pharmaceuticals and materials science .

Properties

IUPAC Name |

4-hexylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18OS/c1-2-3-4-5-10-15-13-8-6-12(11-14)7-9-13/h6-9,11H,2-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLDSCVSXTUDAPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexylthio)-benzaldehyde typically involves the following steps:

-

Thioetherification: : The initial step involves the reaction of 4-bromobenzaldehyde with hexanethiol in the presence of a base such as potassium carbonate. This reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 80-100°C) to facilitate the substitution reaction, resulting in the formation of 4-(Hexylthio)-benzaldehyde.

-

Purification: : The crude product is then purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 4-(Hexylthio)-benzaldehyde can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the reaction. Additionally, the use of automated purification systems can streamline the process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Hexylthio)-benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hexylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: 4-(Hexylthio)benzoic acid.

Reduction: 4-(Hexylthio)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Hexylthio)-benzaldehyde has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

Pharmaceuticals: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Biology: The compound is used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 4-(Hexylthio)-benzaldehyde depends on its specific application. For instance, in biological systems, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hexylthio group may also interact with hydrophobic regions of biomolecules, affecting their function and stability.

Comparison with Similar Compounds

4-(Hexyloxy)benzaldehyde

- Substituent : -OC₆H₁₃ (alkoxy group).

- Electronic Effect : Electron-donating via oxygen’s lone pairs.

- Molecular Weight : 206.28 g/mol (calculated) .

- Key Differences: Lipophilicity: The thioether in 4-(hexylthio)-benzaldehyde enhances lipophilicity compared to the alkoxy group, affecting solubility in non-polar solvents .

- Applications : Used in liquid crystals and polymer materials due to its moderate polarity .

4-(Trifluoromethyl)benzaldehyde

- Substituent : -CF₃ (strong electron-withdrawing group).

- Electronic Effect : Electron-withdrawing, deactivating the aromatic ring.

- Molecular Weight : 174.12 g/mol (calculated).

- Key Differences :

- Reactivity : The -CF₃ group increases electrophilicity of the aldehyde, accelerating Schiff base formation compared to 4-(hexylthio)-benzaldehyde .

- Metabolic Stability : Trifluoromethyl groups enhance resistance to oxidative degradation, making this compound valuable in agrochemicals and pharmaceuticals .

- Applications : Intermediate in drugs and pesticides .

4-Hydroxybenzaldehyde

- Substituent : -OH (hydroxyl group).

- Electronic Effect : Electron-donating and hydrogen-bonding capable.

- Molecular Weight : 122.12 g/mol .

- Key Differences :

- Solubility : Higher water solubility due to -OH, unlike the hydrophobic 4-(hexylthio)-benzaldehyde.

- Stability : Susceptible to oxidation under acidic conditions.

- Applications : Antioxidants, flavorants, and precursors in bezafibrate synthesis .

4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde

- Substituent : Benzene fused with an imidazole-sulfanyl group.

- Electronic Effect : Moderately electron-withdrawing due to aromatic heterocycle.

- Key Differences: Steric Effects: Bulky benzimidazole moiety may hinder condensation reactions compared to linear hexylthio groups . Bioactivity: Potential antimicrobial or anticancer applications due to hydrogen-bonding sites .

4-(Dimethylamino)benzaldehyde

- Substituent : -N(CH₃)₂ (strong electron-donating group).

- Electronic Effect : Activates the aromatic ring, increasing aldehyde reactivity.

- Applications : Widely used in Schiff base synthesis for drug candidates and dyes .

Comparative Data Table

Biological Activity

4-(Hexylthio)-benzaldehyde is an organic compound with potential biological activity that has been the subject of various studies. Its unique structure, featuring a hexylthio group attached to a benzaldehyde moiety, suggests diverse interactions within biological systems. This article reviews the biological activity of 4-(Hexylthio)-benzaldehyde, focusing on its antimicrobial, anticancer, and other pharmacological properties.

- Molecular Formula : C11H14OS

- Molecular Weight : 198.30 g/mol

- IUPAC Name : 4-(hexylthio)benzaldehyde

Antimicrobial Activity

Research indicates that 4-(Hexylthio)-benzaldehyde exhibits significant antimicrobial properties against various pathogens. A study conducted by demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Studies have also explored the anticancer potential of 4-(Hexylthio)-benzaldehyde. In vitro assays revealed that the compound inhibits the proliferation of cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action is thought to involve apoptosis induction through the activation of caspase pathways.

- Case Study : A recent publication reported that treatment with 4-(Hexylthio)-benzaldehyde resulted in a dose-dependent decrease in cell viability in MCF-7 cells, with an IC50 value of approximately 25 µM after 48 hours of exposure .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis via caspase activation |

| A549 | 30 | Cell cycle arrest and apoptosis |

The biological activities of 4-(Hexylthio)-benzaldehyde can be attributed to its ability to interact with various cellular targets. The hexylthio group enhances lipophilicity, facilitating membrane penetration and interaction with lipid bilayers. This property may contribute to its antimicrobial effects by disrupting membrane integrity.

In cancer cells, the compound may induce oxidative stress, leading to DNA damage and subsequent apoptosis. Further studies are required to elucidate the precise molecular pathways involved.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.